2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
Overview
Description
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is an organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid that has a boiling point of approximately 124 degrees Celsius and is soluble in water, ethanol, and methanol. This compound has been used in a variety of applications due to its unique structure and chemical properties.
Scientific Research Applications
Synthesis and Catalysis
- The compound's utility in synthesis is exemplified by its role in producing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from a common 4,6-dioxopiperidinecarboxylate precursor. These processes underscore the importance of such intermediates in generating compounds with potential therapeutic applications (Marin et al., 2004).
- Another study demonstrated an efficient scalable process for the synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole, highlighting a safe and reliable method for preparing this intermediate in large quantities. This work underscores the compound's relevance in industrial-scale chemical synthesis (Tian et al., 2002).
Material Science and Polymer Chemistry
- Research on poly(phenylacetylene)s carrying siloxy, carbonate, and hydroxy groups synthesized from monomers protected by t-Boc demonstrated the manipulation of polymer properties through protected functional groups. These findings highlight the compound's role in developing materials with tailored solubility and permeability characteristics (Saeed et al., 2008).
Peptide and Protein Research
- The compound's application extends to peptide synthesis, where its protective groups facilitate the assembly of peptides on hydrophilic supports, demonstrating its value in biochemical research and potential drug development (Kanda et al., 2009).
properties
IUPAC Name |
tert-butyl N-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOECCWQELBNMEF-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458555 | |
Record name | 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326480-00-6 | |
Record name | 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.